molecular formula C9H14 B14745125 2,3,4,5,6,7-Hexahydro-1H-indene CAS No. 695-90-9

2,3,4,5,6,7-Hexahydro-1H-indene

Cat. No.: B14745125
CAS No.: 695-90-9
M. Wt: 122.21 g/mol
InChI Key: CVKGBEGKZIIWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6,7-Hexahydro-1H-indene is a bicyclic hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.2075 g/mol . . This compound is characterized by its saturated ring structure, making it a stable and versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1H-indene typically involves the hydrogenation of indene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures . The reaction conditions are crucial to ensure complete hydrogenation and to avoid over-reduction or formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-indene depends on the specific chemical reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form ketones or alcohols. . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6,7-Hexahydro-1H-indene is unique due to its fully saturated ring structure, which provides stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-5-9-7-3-6-8(9)4-1/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGBEGKZIIWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334928
Record name 2,3,4,5,6,7-Hexahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-90-9
Record name 2,3,4,5,6,7-Hexahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.